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Compound of Interest

Compound Name:
Fluorescein-diacetate-5-

isothiocyanat

Cat. No.: B038052 Get Quote

Technical Support Center: Post-Labeling
Purification of FITC Conjugates
This technical support center provides guidance and troubleshooting for the removal of

unbound Fluorescein-diacetate-5-isothiocyanate (FITC) following the labeling of proteins,

antibodies, and other biomolecules.

Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound FITC after the labeling reaction?

A1: Residual-free FITC can lead to high background fluorescence, which can obscure the

specific signal from your labeled molecule in downstream applications like flow cytometry,

fluorescence microscopy, and immunocytochemistry.[1] Inaccurate quantification of the

conjugation efficiency is another consequence of the presence of unbound FITC.[2]

Q2: What are the most common methods for removing unbound FITC?

A2: The primary methods for separating FITC-conjugated molecules from free FITC are based

on size differences. These include:

Gel Filtration Chromatography (Size-Exclusion Chromatography): This is a widely used

method that separates molecules based on their size.[3][4] The larger, labeled protein will
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elute first, while the smaller, unbound FITC is retained longer in the column.[4]

Dialysis: This technique involves placing the labeling reaction mixture in a dialysis bag with a

specific molecular weight cut-off (MWCO) membrane. The smaller, unbound FITC diffuses

out into a larger volume of buffer, while the larger, labeled protein is retained inside the bag.

[1][5]

Spin Columns: These are pre-packed columns that offer a quick and convenient method for

purifying labeled proteins from excess dye and other small molecules.[5][6][7]

Q3: What buffer should I use for the purification process?

A3: It is important to use a buffer that does not contain primary amines, such as Tris or glycine,

as these can compete with the labeling reaction and interfere with purification.[3][4] Phosphate-

buffered saline (PBS) is a commonly used buffer for gel filtration and storage of the final

conjugate.[4][8]

Q4: How can I determine if the unbound FITC has been successfully removed?

A4: Successful removal can be confirmed by measuring the fluorescence of the collected

fractions during gel filtration. The first peak of absorbance at 280 nm (protein) should

correspond to a peak of absorbance at 495 nm (FITC), representing the labeled protein. A

second, slower-eluting peak at 495 nm with no corresponding 280 nm peak indicates free

FITC.[4][8] Additionally, running the purified conjugate on an SDS-PAGE gel can show a

fluorescent band corresponding to the protein's molecular weight under UV light.[4]

Q5: How do I calculate the degree of labeling (F/P ratio)?

A5: The fluorescein-to-protein (F/P) molar ratio can be determined spectrophotometrically by

measuring the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for

FITC).[3][8][9] The following formulas are commonly used:

Parameter Formula

Molar F/P Ratio
(A495 × εprotein) / [(A280 - (0.35 × A495)) ×

εFITC]

Protein Concentration (mg/mL) [A280 - (0.35 × A495)] / (εprotein × path length)
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Note: The correction factor (0.35) accounts for the absorbance of FITC at 280 nm. The molar

extinction coefficient (ε) for FITC is typically around 70,000 M-1cm-1 at ~495 nm.[1] The

extinction coefficient for the protein will be specific to that molecule.

Troubleshooting Guides
Issue 1: High Background Fluorescence in Downstream Applications

Possible Cause Troubleshooting Step

Incomplete removal of unbound FITC.

Repeat the purification step. For gel filtration,

ensure the column is adequately sized for the

sample volume and collect smaller fractions to

better resolve the conjugated protein from free

FITC. For dialysis, increase the dialysis volume

and the number of buffer changes.[1]

Non-specific binding of the FITC-conjugate.

Over-labeling can increase the net negative

charge of the protein, leading to non-specific

binding.[9] Optimize the FITC-to-protein molar

ratio during the labeling reaction.[5][10]

Consider further purification using ion-exchange

chromatography.[9]

Contaminated buffers or reagents.

Use fresh, high-purity buffers and reagents.

Ensure no amine-containing substances are

present.[3][4]

Issue 2: Low Yield of Labeled Protein
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Possible Cause Troubleshooting Step

Protein precipitation during labeling.

FITC is hydrophobic and excessive labeling can

cause proteins to aggregate.[11] Add FITC

solution to the protein solution slowly while

gently stirring.[1] Optimize the FITC:protein ratio

to avoid over-labeling.

Protein loss during purification.

Size-exclusion chromatography can lead to

sample dilution and protein loss.[1] Consider

using spin columns for smaller sample volumes,

which can offer high protein recovery.[6][12] For

dialysis, ensure the MWCO of the membrane is

appropriate to prevent loss of your protein.

Inefficient labeling reaction.

Ensure the pH of the labeling buffer is optimal

(typically pH 8.5-9.5) for the reaction between

the isothiocyanate group of FITC and primary

amines on the protein.[3][5] Use freshly

prepared FITC solution, as it is moisture-

sensitive and can degrade.[3][5]

Issue 3: Inconsistent Labeling Efficiency (F/P Ratio)

Possible Cause Troubleshooting Step

Inaccurate protein concentration measurement.
Accurately determine the initial protein

concentration before labeling.

Variability in reaction conditions.

Maintain consistent reaction times,

temperatures, and pH for all labeling reactions.

[13]

Degradation of FITC stock solution.

Prepare fresh FITC solution in anhydrous

DMSO immediately before each use and protect

it from light.[1][3][5]
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Protocol 1: Removal of Unbound FITC using Gel
Filtration Chromatography
This method separates the FITC-conjugate from free FITC based on molecular size.

Materials:

Sephadex G-25 or similar gel filtration resin

Chromatography column

Elution buffer (e.g., PBS, pH 7.4)

Fraction collector or microcentrifuge tubes

Procedure:

Column Preparation: Pack the chromatography column with the gel filtration resin according

to the manufacturer's instructions. Equilibrate the column with at least two column volumes

of elution buffer.

Sample Application: Carefully load the entire FITC labeling reaction mixture onto the top of

the equilibrated column bed.

Elution: Allow the sample to enter the column bed completely. Begin eluting with the elution

buffer. The FITC-labeled protein, being larger, will travel faster through the column and elute

first. The smaller, unbound FITC will elute later.[4]

Fraction Collection: Collect fractions of a defined volume. The first colored band to elute is

the FITC-conjugated protein. The second, slower-moving colored band is the free FITC.[3][4]

Analysis: Monitor the fractions by measuring absorbance at 280 nm (protein) and 495 nm

(FITC) to identify the fractions containing the purified conjugate. Pool the desired fractions.
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Fig 1. Workflow for removing unbound FITC via gel filtration.

Protocol 2: Removal of Unbound FITC using Dialysis
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This method relies on the diffusion of small molecules across a semi-permeable membrane.

Materials:

Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa for antibodies)

Dialysis buffer (e.g., PBS, pH 7.4)

Large beaker or container

Stir plate and stir bar

Procedure:

Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the

manufacturer's protocol.

Load Sample: Carefully load the FITC labeling reaction mixture into the dialysis bag/cassette

and seal securely.

Dialysis: Immerse the sealed bag/cassette in a large volume of cold (4°C) dialysis buffer

(e.g., 1L for a 1-5 mL sample). The volume of the dialysis buffer should be at least 200 times

the sample volume.

Stirring: Gently stir the dialysis buffer using a stir plate and stir bar.

Buffer Changes: Perform several buffer changes to ensure complete removal of the unbound

FITC. A typical schedule is to change the buffer after 2-4 hours, then again after another 2-4

hours, and finally dialyze overnight.[1]

Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover

the purified FITC-conjugated protein.
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Fig 2. Workflow for removing unbound FITC using dialysis.

Protocol 3: Removal of Unbound FITC using Spin
Columns
This is a rapid method for purifying small sample volumes.

Materials:
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Commercially available spin columns for dye removal (e.g., Zeba™ Spin Desalting Columns)

Microcentrifuge

Procedure:

Column Preparation: Prepare the spin column according to the manufacturer's instructions.

This typically involves removing the storage buffer by centrifugation.

Sample Application: Apply the FITC labeling reaction mixture to the top of the resin bed in

the spin column.

Centrifugation: Place the spin column into a collection tube and centrifuge according to the

manufacturer's recommended speed and time. The purified, labeled protein will be collected

in the eluate, while the unbound FITC is retained in the column resin.[6][7]

Sample Recovery: The purified FITC-conjugated protein is in the collection tube.

Column Preparation

Purification

Recovery

Remove storage buffer
from spin column via centrifugation

Apply FITC labeling
reaction to the resin

Centrifuge column with
a collection tube

Collect purified FITC-conjugated
protein from the collection tube
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Fig 3. Workflow for removing unbound FITC using a spin column.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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